molecular formula C20H27NO3S2 B2908850 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide CAS No. 1226437-91-7

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide

Cat. No.: B2908850
CAS No.: 1226437-91-7
M. Wt: 393.56
InChI Key: ZANBNOLEVCHPSP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-methoxyphenyl group and a cyclohexylmethyl moiety substituted with a thiophen-2-yl ring. The unique combination of a thiophene-substituted cyclohexane and methoxyphenyl group may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S2/c1-24-18-9-7-17(8-10-18)11-15-26(22,23)21-16-20(12-3-2-4-13-20)19-6-5-14-25-19/h5-10,14,21H,2-4,11-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANBNOLEVCHPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenyl intermediate: This can be achieved through the methylation of phenol using methanol and a suitable catalyst.

    Formation of the thiophenyl-substituted cyclohexyl intermediate: This involves the cyclization of a suitable precursor in the presence of a thiophene derivative.

    Coupling of intermediates: The final step involves the coupling of the 4-methoxyphenyl and thiophenyl-substituted cyclohexyl intermediates with ethanesulfonamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Pharmacological Activity/Application References
Target Compound : 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide Ethanesulfonamide, 4-methoxyphenyl, thiophene-substituted cyclohexane Sulfonamide, ether, thiophene Not explicitly reported
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Sulfonamide, 4-methoxyphenyl, naphthyl-substituted methyl group Sulfonamide, methoxy High stereochemical purity (99%)
4-Methoxybutyrylfentanyl Butanamide, 4-methoxyphenyl, piperidinyl backbone Amide, methoxy, piperidine Opioid agonist (analogous to fentanyl)
WS-12 (N-(4-Methoxyphenyl)-p-menthanecarboxamide) Cyclohexanecarboxamide, 4-methoxyphenyl, menthane backbone Carboxamide, methoxy Cooling agent in fragrances
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Cyclohexanecarboxamide, 4-methoxyphenyl, indazole-linked ethylamino group Carboxamide, methoxy, indazole Patent example (therapeutic potential)

Structural and Functional Group Analysis

Sulfonamide vs. Carboxamide Backbone: The target compound’s ethanesulfonamide group distinguishes it from carboxamide-based analogs (e.g., 4-methoxybutyrylfentanyl, WS-12). Carboxamides (e.g., WS-12) are often associated with sensory applications (e.g., cooling agents), whereas sulfonamides are more common in pharmaceuticals due to their enzyme-inhibitory properties .

Substituent Effects: The thiophene-substituted cyclohexane in the target compound introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets. This contrasts with naphthyl () or piperidinyl () substituents in analogs. However, its positioning relative to other groups (e.g., adjacent to sulfonamide vs. carboxamide) may alter electronic effects .

Stereochemical Considerations :

  • While the target compound’s stereochemistry is unspecified, analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () demonstrate high enantiomeric purity (99%), underscoring the importance of stereochemistry in bioactivity .

Pharmacological and Application Insights

  • Opioid Analogs (4-Methoxybutyrylfentanyl) : The presence of a 4-methoxyphenyl group in fentanyl analogs suggests that the target compound’s methoxy group could similarly influence µ-opioid receptor binding. However, the absence of a piperidinyl moiety in the target compound likely precludes opioid activity .
  • Cooling Agents (WS-12): The carboxamide-based WS-12 activates TRPM8 receptors, a mechanism unlikely in the sulfonamide-based target compound.
  • Patent Examples () : Cyclohexanecarboxamide derivatives in patents often target kinases or GPCRs. The target compound’s sulfonamide group may favor interactions with enzymes like carbonic anhydrase or cyclooxygenase .

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